molecular formula C10H17NO3Si B6272336 rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis CAS No. 2648901-53-3

rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis

Katalognummer B6272336
CAS-Nummer: 2648901-53-3
Molekulargewicht: 227.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis (RITC) is a compound that has been used extensively in the field of organic chemistry for a variety of purposes. RITC is a chiral building block for the synthesis of compounds, and it is also used as a reagent for the synthesis of other compounds. RITC is a versatile reagent for the synthesis of both homochiral and heterochiral compounds, and it has been used in a variety of applications, including the synthesis of complex natural products and pharmaceuticals.

Wirkmechanismus

RITC is a chiral building block, and it is used in the synthesis of compounds. The mechanism of action of RITC is based on the use of a chiral auxillary, which is used to synthesize compounds with a specific stereochemistry. The chiral auxillary is used to control the stereochemistry of the reaction, and it is used to ensure that the desired stereochemistry is obtained.
Biochemical and Physiological Effects
RITC is a reagent and is not known to have any biochemical or physiological effects. However, it is important to note that RITC can be used in the synthesis of compounds that may have biochemical or physiological effects. Therefore, it is important to be aware of the potential effects of compounds synthesized with RITC.

Vorteile Und Einschränkungen Für Laborexperimente

RITC is a versatile reagent for the synthesis of compounds, and it has a number of advantages for use in laboratory experiments. RITC is a chiral building block, and it can be used to synthesize compounds with a specific stereochemistry. RITC is also a reagent that is easy to use, and it is a reagent that is relatively inexpensive. However, there are some limitations to using RITC in laboratory experiments. RITC is a reagent that is not very stable, and it can be difficult to store and handle. In addition, RITC is a reagent that can be difficult to use in large-scale experiments.

Zukünftige Richtungen

RITC is a versatile reagent with a number of potential applications in the field of organic chemistry. Future research should focus on the development of new methods for the synthesis of RITC and the development of new applications for RITC. In addition, future research should focus on the development of new methods for the synthesis of compounds with a specific stereochemistry. Finally, future research should focus on the development of new methods for the synthesis of complex natural products and pharmaceuticals.

Synthesemethoden

RITC can be synthesized via a variety of methods, including the use of the Wittig reaction, the Sharpless dihydroxylation reaction, and the use of a chiral auxillary. The Wittig reaction is a method of synthesizing alkenes from aldehydes and ketones, and it is often used to synthesize RITC. The Sharpless dihydroxylation reaction is a method of synthesizing alkenes from olefins, and it is often used to synthesize RITC. The use of a chiral auxillary is a method of synthesizing RITC from a chiral starting material, and it is often used to synthesize chiral compounds.

Wissenschaftliche Forschungsanwendungen

RITC has been used extensively in the field of organic chemistry for a variety of scientific research applications. RITC has been used in the synthesis of complex natural products, such as terpenes, and it has also been used in the synthesis of pharmaceuticals. RITC has also been used in the synthesis of compounds for use in drug discovery and development, and it has been used in the synthesis of compounds for use in medicinal chemistry.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis involves the reaction of a cyclopentene derivative with a silylating agent followed by the addition of an isocyanate. The resulting product is then subjected to a cis-selective reduction to obtain the desired compound.", "Starting Materials": [ "Cyclopentene", "Trimethylsilyl chloride", "Sodium azide", "Sodium hydride", "Methyl isocyanate", "Sodium borohydride", "Acetic acid" ], "Reaction": [ "Cyclopentene is reacted with trimethylsilyl chloride in the presence of sodium azide to form the corresponding azide derivative.", "The azide derivative is then treated with sodium hydride to generate the corresponding cyclopentene carboxylate.", "Methyl isocyanate is added to the reaction mixture to form the desired isocyanate derivative.", "The resulting product is then subjected to a cis-selective reduction using sodium borohydride in the presence of acetic acid to obtain rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis." ] }

CAS-Nummer

2648901-53-3

Produktname

rac-trimethylsilyl (1R,3S)-3-isocyanatocyclopentane-1-carboxylate, cis

Molekularformel

C10H17NO3Si

Molekulargewicht

227.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.